molecular formula C10H5BrF3NO B14079704 1-(5-bromo-1H-indol-2-yl)-2,2,2-trifluoroethan-1-one

1-(5-bromo-1H-indol-2-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B14079704
M. Wt: 292.05 g/mol
InChI Key: KDGMPLXNFLMGOH-UHFFFAOYSA-N
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Description

1-(5-bromo-1H-indol-2-yl)-2,2,2-trifluoroethan-1-one is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-1H-indol-2-yl)-2,2,2-trifluoroethan-1-one typically involves the bromination of indole followed by the introduction of the trifluoroethanone group. One common method involves the following steps:

    Bromination of Indole: Indole is reacted with bromine in the presence of a suitable solvent such as acetic acid to yield 5-bromoindole.

    Introduction of Trifluoroethanone Group: The 5-bromoindole is then reacted with trifluoroacetic anhydride in the presence of a catalyst such as pyridine to introduce the trifluoroethanone group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-1H-indol-2-yl)-2,2,2-trifluoroethan-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using suitable reagents.

    Oxidation Reactions: The indole ring can be oxidized under specific conditions to yield different oxidation products.

    Reduction Reactions: The compound can be reduced to form different reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

1-(5-bromo-1H-indol-2-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-bromo-1H-indol-2-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-chloro-1H-indol-2-yl)-2,2,2-trifluoroethan-1-one
  • 1-(5-fluoro-1H-indol-2-yl)-2,2,2-trifluoroethan-1-one
  • 1-(5-iodo-1H-indol-2-yl)-2,2,2-trifluoroethan-1-one

Uniqueness

1-(5-bromo-1H-indol-2-yl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The trifluoroethanone group also adds to its distinct chemical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H5BrF3NO

Molecular Weight

292.05 g/mol

IUPAC Name

1-(5-bromo-1H-indol-2-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C10H5BrF3NO/c11-6-1-2-7-5(3-6)4-8(15-7)9(16)10(12,13)14/h1-4,15H

InChI Key

KDGMPLXNFLMGOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(N2)C(=O)C(F)(F)F

Origin of Product

United States

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